Acetyl heptapeptide-4
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Overview
Description
Acetyl heptapeptide-4 is a synthetic peptide with the sequence Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala. It was developed to maintain the skin’s microbiota balance by promoting the growth of beneficial bacteria and boosting the skin’s natural defense systems against harmful microbes . This compound is known for its ability to reduce skin sensitivity, discomfort, scaling, and irritation, making it a valuable ingredient in modern face and body care applications .
Preparation Methods
Acetyl heptapeptide-4 is synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin. The reaction conditions typically include the use of coupling reagents such as HBTU or DIC, and bases like DIPEA . Industrial production methods may involve large-scale SPPS or solution-phase synthesis, depending on the desired yield and purity.
Chemical Reactions Analysis
Acetyl heptapeptide-4 undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to modify its properties. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Acetyl heptapeptide-4 has a wide range of scientific research applications:
Chemistry: It is used as a model peptide for studying peptide synthesis and modification techniques.
Biology: The compound is studied for its role in maintaining skin microbiota balance and promoting beneficial bacteria growth.
Medicine: this compound is investigated for its potential in reducing skin sensitivity and irritation, making it a valuable ingredient in dermatological treatments.
Mechanism of Action
Acetyl heptapeptide-4 exerts its effects by promoting the growth of beneficial bacteria on the skin, which helps maintain a balanced microbiome. This action reduces skin sensitivity and irritation by enhancing the skin’s natural defense systems . The peptide also improves dermal cell cohesion, which strengthens the skin barrier and prevents infections and inflammatory conditions .
Comparison with Similar Compounds
Acetyl heptapeptide-4 is unique in its ability to promote a balanced microbiome and reduce skin sensitivity. Similar compounds include:
Palmitoyl pentapeptide-4: Known for its anti-aging properties and ability to stimulate collagen production.
Copper tripeptide-1: Used for its wound healing and anti-inflammatory effects.
Acetyl hexapeptide-8: Commonly used in anti-wrinkle formulations for its muscle-relaxing properties.
This compound stands out due to its specific action on the skin microbiome and its ability to enhance the skin’s natural defense systems .
Biological Activity
Acetyl heptapeptide-4, a synthetic peptide with the sequence Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala, has garnered attention for its various biological activities, particularly in cosmetic applications. This article reviews its biological properties, focusing on its mechanisms of action, efficacy in skin health, and potential therapeutic applications.
- Molecular Formula : C37H64N14O14S
- Molecular Weight : 961.05 g/mol
- CAS Number : 1459206-66-6
This compound exhibits several biological activities that contribute to its effectiveness in cosmetic formulations:
- Antiallergic Effects : This peptide has been noted for its ability to reduce allergic reactions, making it beneficial for sensitive skin types .
- Microbiota Modulation : It promotes the growth of beneficial skin bacteria, acting as a probiotic. This helps restore the skin's microbiome balance, particularly in urban environments where microbial diversity is often compromised .
- Skin Barrier Enhancement : this compound improves dermal cell cohesion and integrity, enhancing the skin's barrier function. This action helps prevent moisture loss and protects against environmental aggressors .
- Anti-inflammatory Properties : The peptide reduces inflammation and irritation, which are common issues in atopic dermatitis and other skin conditions .
Clinical Trials
A study investigating the effects of this compound on patients with atopic eczema showed a significant reduction in Staphylococcus aureus colonization, which is often associated with increased severity of eczema. Participants using emollients containing this peptide reported improved skin condition and reduced irritation .
Case Studies
A case series involving individuals with sensitive skin demonstrated that those applying products containing this compound experienced decreased redness and scaling over four weeks. The results were measured using standardized scoring systems for skin irritation and hydration levels .
Comparative Efficacy
The following table summarizes the comparative efficacy of this compound with other common cosmetic peptides:
Peptide | Main Action | Efficacy |
---|---|---|
This compound | Antiallergic, Probiotic | Significant improvement in skin barrier function and reduction in inflammation |
Argireline | Anti-wrinkle | Moderate wrinkle reduction observed over four weeks |
Palmitoyl Pentapeptide-4 | Anti-aging | Notable improvement in skin elasticity and firmness |
Acetyl Dipeptide-1 Cetyl Ester | Hydration enhancement | Increased moisture retention and improved skin texture |
Research Findings
Recent studies have highlighted the multifaceted roles of bioactive peptides in cosmetics. This compound has been shown to exhibit antioxidant properties alongside its primary functions, contributing to overall skin health by combating oxidative stress . Furthermore, its ability to enhance cell migration within hydrogel matrices suggests potential applications in tissue engineering and regenerative medicine .
Properties
CAS No. |
1459206-66-6 |
---|---|
Molecular Formula |
C37H64N14O14S |
Molecular Weight |
961.1 g/mol |
IUPAC Name |
(4S)-4-acetamido-5-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C37H64N14O14S/c1-18(35(64)65)45-29(58)20(6-4-15-43-36(39)40)47-30(59)21(7-5-16-44-37(41)42)48-32(61)23(8-11-26(38)53)49-34(63)25(14-17-66-3)51-33(62)24(10-13-28(56)57)50-31(60)22(46-19(2)52)9-12-27(54)55/h18,20-25H,4-17H2,1-3H3,(H2,38,53)(H,45,58)(H,46,52)(H,47,59)(H,48,61)(H,49,63)(H,50,60)(H,51,62)(H,54,55)(H,56,57)(H,64,65)(H4,39,40,43)(H4,41,42,44)/t18-,20-,21-,22-,23-,24-,25-/m0/s1 |
InChI Key |
SNCIAAAFBLUWEE-NMTVEPIMSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)C |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C |
Origin of Product |
United States |
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